N-(2-Aminoethyl)-1,3-propanediamine (CAS: 13531-52-7) is an unsymmetrical, linear triamine featuring both ethylenediamine and propanediamine segments within its backbone. This specific N-C2-N-C3-N arrangement allows it to function as a versatile tridentate chelating ligand and a key building block in the synthesis of more complex molecules. Its primary utility stems from its ability to form stable coordination complexes with various metal ions and to act as a structural template in materials synthesis. Procurement decisions for this compound are often driven by the unique stereochemical and stability outcomes dictated by its distinct nitrogen atom spacing.
Substituting N-(2-Aminoethyl)-1,3-propanediamine with more common polyamines like Diethylenetriamine (DETA) is often unviable due to fundamental differences in molecular geometry. The target compound's structure uniquely forms one five-membered and one six-membered chelate ring upon coordination with a metal center. In contrast, the symmetrical DETA forms two five-membered rings. This distinction directly alters the thermodynamic stability, kinetic lability, and coordination geometry of the resulting metal complexes, which in turn dictates the performance and structural outcome in applications such as catalysis, polymer synthesis, and the templating of crystalline materials. Therefore, direct substitution can lead to significant changes in product yield, purity, and material properties.
In aqueous solution, N-(2-Aminoethyl)-1,3-propanediamine (2,3-tri) displays a distinct stepwise formation constant profile for its Copper(II) complexes compared to the common substitute Diethylenetriamine (dien). While the first stability constant (log K1) for the Cu(II) complex of 2,3-tri is slightly lower than that of dien (10.16 vs. 10.49), its second stability constant (log K2) is significantly higher (6.55 vs. 5.89). This demonstrates a different distribution of mono- and bis-ligand species at equilibrium, a critical factor for controlling speciation in solution.
| Evidence Dimension | Stepwise Stability Constant (log K) with Cu(II) |
| Target Compound Data | log K1 = 10.16; log K2 = 6.55 |
| Comparator Or Baseline | Diethylenetriamine (dien): log K1 = 10.49; log K2 = 5.89 |
| Quantified Difference | log K2 is +0.66 units higher for the target compound |
| Conditions | Aqueous solution, 25 °C, 0.1 M KNO3 |
This difference in stepwise stability allows for more precise control over the formation of specific metal-ligand species, which is crucial for designing catalysts and other functional materials.
The unique bite angles and flexibility of N-(2-Aminoethyl)-1,3-propanediamine enable the formation of specific coordination geometries, such as the distorted octahedral mer-R,S-[ZnL2](NO3)2 complex. In this documented crystal structure, two ligands coordinate to a central zinc atom, forming two five-membered and two six-membered chelate rings. This specific meridional (mer) conformation is a direct result of the compound's unsymmetrical backbone. Simpler, symmetrical ligands like ethylenediamine or 1,3-propanediamine cannot form such intramolecular ring combinations and would result in different, often simpler, complex geometries.
| Evidence Dimension | Achievable Coordination Geometry |
| Target Compound Data | Forms stable meridional bis-tridentate complexes with two 5- and two 6-membered chelate rings. |
| Comparator Or Baseline | Symmetrical diamines (e.g., ethylenediamine) which can only form 5-membered rings. |
| Quantified Difference | Qualitative structural difference (meridional geometry with mixed ring sizes vs. simpler geometries). |
| Conditions | Crystallization from ethanolic solution with zinc(II) nitrate. |
For researchers in crystal engineering or materials synthesis, this compound is a necessary precursor to achieve specific, complex 3D structures that are inaccessible with more common, symmetrical amine ligands.
N-(2-Aminoethyl)-1,3-propanediamine has been successfully employed as an organic structure-directing agent (OSDA), or template, in the synthesis of novel crystalline frameworks. For example, it has been used to template the formation of a new open-framework iron(III) phosphite. The specific size, shape, and charge distribution of the protonated amine guide the assembly of the inorganic precursors into a specific, non-native topology. This templating ability is highly structure-specific; closely related amines often direct the formation of different zeolite or framework types, or fail to produce a crystalline product under the same conditions.
| Evidence Dimension | Templating Capability |
| Target Compound Data | Successfully templates the formation of {(C5H18N3)[Fe3(HPO3)6]·3H2O}. |
| Comparator Or Baseline | Other linear or branched polyamines which may yield different crystalline phases or amorphous products. |
| Quantified Difference | Enables synthesis of a specific, documented inorganic framework. |
| Conditions | Hydrothermal synthesis conditions. |
This compound should be procured when the goal is to replicate or explore syntheses of specific microporous materials where it is the established structure-directing agent, as substitution with other amines is unlikely to yield the target phase.
This compound is the right choice when the synthetic goal is to create metal complexes with a specific, mixed-ring (5- and 6-membered) chelation environment. This is critical for tuning the electronic properties and reactivity of a metal center, for example, in the development of biomimetic catalysts or selective metal extractants where precise control over the coordination sphere is required.
Due to its inherent asymmetry, this amine is a valuable building block for producing non-centrosymmetric or chiral-by-design coordination polymers and metal-organic frameworks. Its ability to induce specific geometries like the 'mer' conformation makes it a superior choice over symmetrical amines when targeting complex, low-symmetry crystal structures.
This compound should be selected when it is a known, effective structure-directing agent for a desired zeolite or other molecular sieve topology. In materials science, where the final pore structure dictates function, using the exact templating agent from a proven synthesis is a critical parameter for reproducibility and performance.
Corrosive;Acute Toxic;Irritant